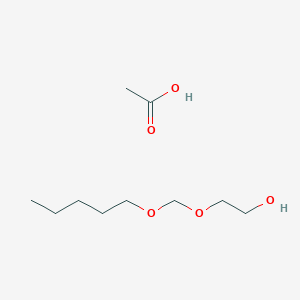
Acetic acid;2-(pentoxymethoxy)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;2-(pentoxymethoxy)ethanol: is a chemical compound that combines the properties of acetic acid and 2-(pentoxymethoxy)ethanol. Acetic acid is a well-known carboxylic acid with a pungent smell and is commonly used in vinegar. 2-(pentoxymethoxy)ethanol is an ether-alcohol compound, which means it contains both ether and alcohol functional groups. This combination results in a compound with unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Esterification Reaction: One common method to synthesize acetic acid;2-(pentoxymethoxy)ethanol is through the esterification of acetic acid with 2-(pentoxymethoxy)ethanol.
Transesterification: Another method involves the transesterification of an ester derivative of acetic acid with 2-(pentoxymethoxy)ethanol.
Industrial Production Methods: Industrial production of this compound typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Acetic acid;2-(pentoxymethoxy)ethanol can undergo oxidation reactions, where the alcohol group is oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can also undergo reduction reactions, where the carbonyl group in acetic acid can be reduced to form alcohols.
Substitution: The ether group in 2-(pentoxymethoxy)ethanol can participate in nucleophilic substitution reactions, where the ether oxygen is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halides, thiols, polar aprotic solvents.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted ethers.
Scientific Research Applications
Chemistry: Acetic acid;2-(pentoxymethoxy)ethanol is used as a reagent in organic synthesis, particularly in the formation of esters and ethers. It is also employed as a solvent in various chemical reactions due to its unique solubility properties .
Biology: In biological research, this compound is used as a fixative for preserving tissue samples. Its ability to penetrate biological membranes makes it useful in the preparation of samples for electron microscopy .
Medicine: Its ability to form stable complexes with various drugs can enhance the solubility and bioavailability of poorly soluble pharmaceuticals .
Industry: In the industrial sector, this compound is used as a solvent in the production of coatings, adhesives, and inks. Its unique chemical properties make it suitable for applications requiring high solubility and stability .
Mechanism of Action
The mechanism of action of acetic acid;2-(pentoxymethoxy)ethanol involves its interaction with various molecular targets. The acetic acid component can act as a proton donor, participating in acid-base reactions. The 2-(pentoxymethoxy)ethanol component can interact with hydrophobic and hydrophilic environments, making it an effective solubilizing agent .
Molecular Targets and Pathways:
Comparison with Similar Compounds
Ethyl acetate: Similar to acetic acid;2-(pentoxymethoxy)ethanol, ethyl acetate is an ester of acetic acid and ethanol.
Propylene glycol monomethyl ether acetate: This compound is an ester of acetic acid and propylene glycol monomethyl ether.
Uniqueness: this compound is unique due to its combination of ether and alcohol functional groups, which provide it with distinct solubility and reactivity properties. This makes it particularly useful in applications requiring both hydrophilic and hydrophobic interactions .
Properties
CAS No. |
62529-14-0 |
|---|---|
Molecular Formula |
C10H22O5 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
acetic acid;2-(pentoxymethoxy)ethanol |
InChI |
InChI=1S/C8H18O3.C2H4O2/c1-2-3-4-6-10-8-11-7-5-9;1-2(3)4/h9H,2-8H2,1H3;1H3,(H,3,4) |
InChI Key |
XHSZDWMBMBDCLR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOCOCCO.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


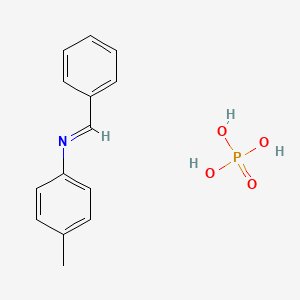
phosphanium chloride](/img/structure/B14529461.png)
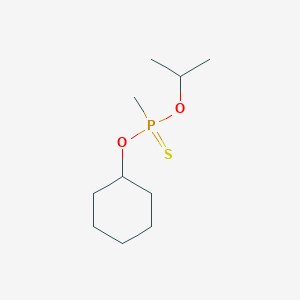
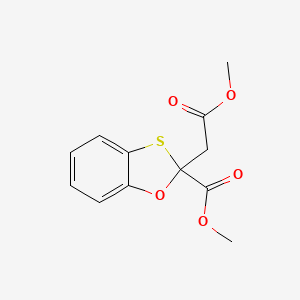
![Chloro(diethyl)[(4-methylphenyl)sulfanyl]silane](/img/structure/B14529471.png)
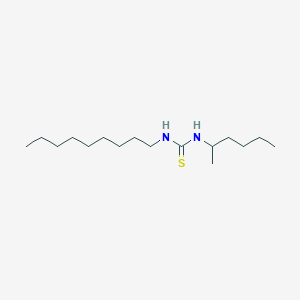
silane](/img/structure/B14529482.png)
![2-[4-(Hydrazinesulfonyl)phenyl]-2H-1,2,3-triazole-4-carboxylic acid](/img/structure/B14529487.png)
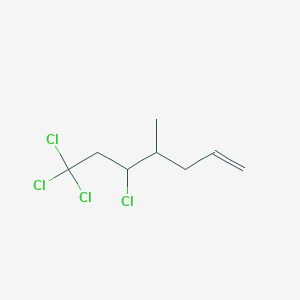
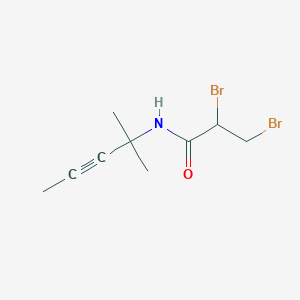
![3-[(3-Methoxyphenyl)methoxy]-2-(naphthalen-1-yl)-1H-inden-1-one](/img/structure/B14529519.png)
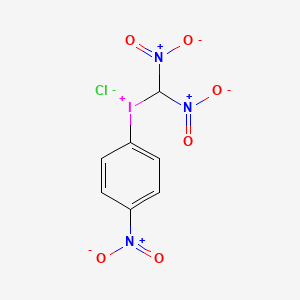
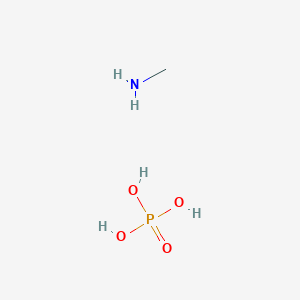
![Trimethyl[1-(propan-2-yl)cyclopenta-2,4-dien-1-yl]silane](/img/structure/B14529528.png)
